molecular formula C12H15NO3 B3877058 4-(3-methoxybenzoyl)morpholine CAS No. 143230-68-6

4-(3-methoxybenzoyl)morpholine

Cat. No.: B3877058
CAS No.: 143230-68-6
M. Wt: 221.25 g/mol
InChI Key: RHNTVFHFVCLETB-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzoyl)morpholine is a chemical compound that features a morpholine ring substituted with a 3-methoxybenzoyl group. The molecular formula of this compound is C12H15NO3, and it has a molecular weight of 221.25 g/mol. Morpholine is a versatile heterocycle found in numerous bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxybenzoyl)morpholine typically involves the reaction of 3-methoxybenzoic acid with morpholine. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) under mild temperatures .

Industrial Production Methods: Industrial production methods for morpholine derivatives, including this compound, often utilize large-scale batch reactors. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of solid-phase synthesis and transition metal catalysis has also been reported for the efficient production of morpholine derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxybenzoyl)morpholine undergoes various chemical reactions typical for secondary amines. These include:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated morpholine derivatives.

Scientific Research Applications

4-(3-Methoxybenzoyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzoyl)morpholine involves its interaction with specific molecular targets. It acts by inhibiting certain kinases, which are enzymes involved in cell cycle regulation and cytokinesis. This inhibition can lead to the modulation of various cellular pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

    4-(4-Methoxybenzoyl)morpholine: Similar in structure but with a different position of the methoxy group.

    3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: Contains a morpholine ring and a benzothiazole moiety.

Uniqueness: 4-(3-Methoxybenzoyl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methoxy group can affect the electronic properties of the molecule, making it distinct from other morpholine derivatives.

Properties

IUPAC Name

(3-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-11-4-2-3-10(9-11)12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNTVFHFVCLETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336276
Record name m-Anisic acid, morpholide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

143230-68-6
Record name m-Anisic acid, morpholide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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